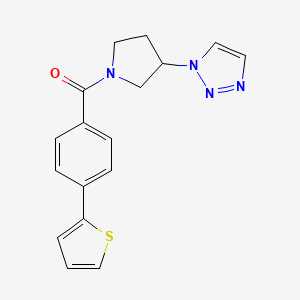
3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The exact mechanism of action of 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is not fully understood. However, it is believed that this molecule exerts its biological effects by modulating various signaling pathways. For instance, this compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune response. Additionally, this molecule has been reported to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. This molecule has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. Additionally, this molecule has been reported to possess anti-microbial activity against a wide range of bacteria and fungi.
実験室実験の利点と制限
One of the major advantages of 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one is its wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Moreover, the synthesis of this molecule is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for the research on 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one. One of the potential applications of this molecule is in the development of novel anti-inflammatory drugs. Additionally, this compound has been shown to possess anti-cancer properties, and further research is needed to explore its potential as a cancer therapeutic. Moreover, this molecule has been reported to have anti-microbial activity, and future research could focus on its potential as an anti-infective agent. Finally, the development of novel formulations of this compound with improved solubility could help overcome some of the limitations associated with this molecule.
合成法
The synthesis of 3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one involves the reaction of quinoxaline-2-carboxylic acid with 3-aminopyrrolidine and ethyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form the final product. The yield of this reaction is reported to be around 70%, and the purity of the compound can be further improved through recrystallization.
科学的研究の応用
3-(1-Quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one has been extensively studied for its potential therapeutic applications. This molecule has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Moreover, this molecule has been reported to have anti-microbial activity against a wide range of bacteria and fungi.
特性
IUPAC Name |
3-(1-quinoxalin-2-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15-19(7-8-21-15)11-5-6-18(10-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-4,9,11H,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVJHVXIBGGTEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

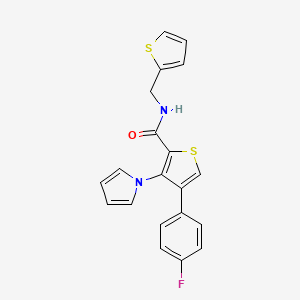
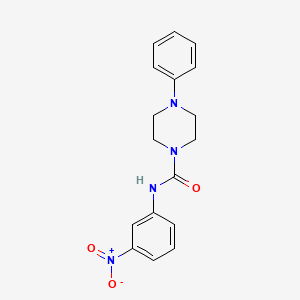
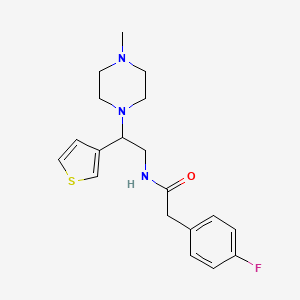
![5-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2383979.png)
![3-(4-chlorophenyl)-9-cyclopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2383980.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(2-phenoxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2383981.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2383982.png)

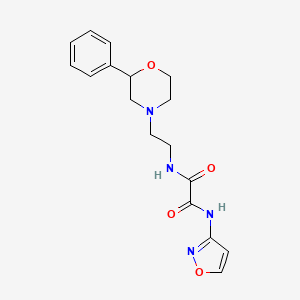
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2383986.png)

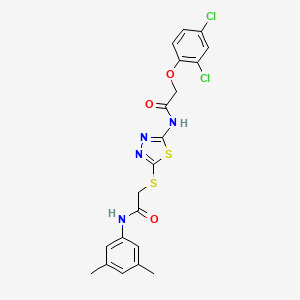
![2,5-Dichloro-[1,3]thiazolo[4,5-b]pyridine](/img/structure/B2383992.png)
